molecular formula C9H11BrN2O2 B2845569 5-Bromo-1-(oxan-4-yl)-1,2-dihydropyrimidin-2-one CAS No. 2166542-73-8

5-Bromo-1-(oxan-4-yl)-1,2-dihydropyrimidin-2-one

Cat. No. B2845569
CAS RN: 2166542-73-8
M. Wt: 259.103
InChI Key: QGNUIZZGTWUUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(oxan-4-yl)-1,2-dihydropyrimidin-2-one is a compound derived from the oxan-4-yl group and is commonly used in research and laboratory experiments. It is a heterocyclic compound that contains both a nitrogen atom and a bromine atom in its structure. The compound is used in various scientific applications, including in biochemistry and physiology, and is known for its ability to modulate various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways : Research has demonstrated innovative synthetic pathways for creating pyrimidine derivatives, including 5-Bromo-1-(oxan-4-yl)-1,2-dihydropyrimidin-2-one. These compounds are synthesized through methods such as cyclocondensation, which have shown to be efficient in producing a variety of structurally related compounds with potential biological activities (Lanjewar et al., 2009), (Lanjewar et al., 2010).

Crystal Structure Analysis : The structural characterization of these compounds is crucial for understanding their potential interactions with biological targets. Studies involving X-ray crystallography have provided insights into the molecular structures of related dihydropyrimidin-2-one derivatives, which is essential for designing compounds with specific biological activities (Sharma et al., 2022).

Biological Applications

Antimicrobial Activity : Several derivatives of dihydropyrimidin-2-ones have exhibited promising antimicrobial and antifungal properties. These findings suggest potential applications in developing new therapeutic agents against various bacterial and fungal infections (Kumar et al., 2017), (Ranganatha et al., 2018).

Antifouling and Antiviral Properties : Research on marine-derived compounds, including 5-Bromoverongamine, a novel tyrosine alkaloid with antifouling properties, highlights the potential of these compounds in marine biotechnology and antiviral research. The structure-function relationship derived from these studies can inform the development of new antiviral agents and antifouling coatings (Thirionet et al., 1998).

Pharmaceutical Research

Cancer Research : Halogen-substituted pyrimidines have been explored as radiosensitizing agents in cancer therapy. Their interaction with electrons, leading to the formation of highly reactive radicals, underpins their potential utility in enhancing radiotherapy's effectiveness (Sevilla & Kumar, 2017).

Drug Design and Discovery : The ability of dihydropyrimidin-2-one derivatives to inhibit critical enzymes such as dihydrofolate reductase and thymidylate synthase has been explored, offering insights into the design of novel therapeutic agents targeting cancer and infectious diseases (Gangjee et al., 2008).

properties

IUPAC Name

5-bromo-1-(oxan-4-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-9(13)12(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNUIZZGTWUUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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